molecular formula C7H7N5O B13111148 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide

7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide

Cat. No.: B13111148
M. Wt: 177.16 g/mol
InChI Key: XWFPKFDTQAGXQJ-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is known for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable compound for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide typically involves the reaction of 7H-Pyrrolo[2,3-d]pyrimidine with hydrazine derivatives. One common method includes the following steps:

    Starting Material: 7H-Pyrrolo[2,3-d]pyrimidine is used as the starting material.

    Hydrazine Reaction: The starting material is reacted with hydrazine hydrate under reflux conditions.

    Purification: The resulting product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Halogenated reagents like bromoethane; reactions are conducted under reflux conditions in polar solvents.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced derivatives with simplified structures.

    Substitution: Formation of substituted derivatives with new functional groups attached to the pyrrolopyrimidine core.

Scientific Research Applications

7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in kinase inhibition studies.

    Medicine: Explored for its therapeutic potential in treating cancer, inflammatory diseases, and other medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use in developing kinase inhibitors.

    7H-Pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Used as a scaffold for designing selective inhibitors.

    7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: Investigated for its potential in medicinal chemistry.

Uniqueness

7H-Pyrrolo[2,3-d]pyrimidine-5-carbohydrazide stands out due to its unique hydrazide functional group, which allows for diverse chemical modifications and interactions with biological targets. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-5-carbohydrazide

InChI

InChI=1S/C7H7N5O/c8-12-7(13)5-2-10-6-4(5)1-9-3-11-6/h1-3H,8H2,(H,12,13)(H,9,10,11)

InChI Key

XWFPKFDTQAGXQJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CN=CN=C2N1)C(=O)NN

Origin of Product

United States

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